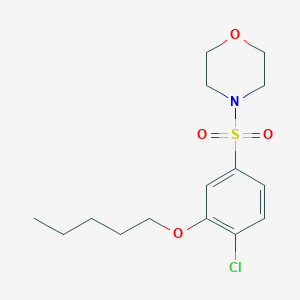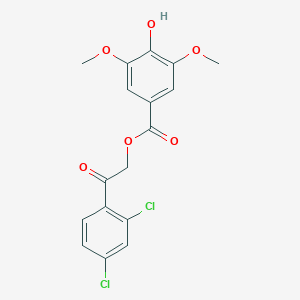![molecular formula C18H21N3O3S B500550 1-((3-(tert-Butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazol CAS No. 942358-27-2](/img/structure/B500550.png)
1-((3-(tert-Butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a derivative of the triazole class of compounds . Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1-sulfonyl-1,2,3-triazoles, which includes the compound , can be achieved through an efficient room temperature method. This involves the reaction of in situ generated copper(I) acetylides and sulfonyl azides . Copper(I) thiophene-2-carboxylate (CuTC) catalyst is used to produce the title compounds under both non-basic anhydrous and aqueous conditions in good yields .
Chemical Reactions Analysis
As latent diazo compounds, 1-sulfonyl-1,2,3-triazoles serve as convenient progenitors of reactive azavinyl carbenes . These electron-deficient heterocycles stand out as an important exception in the family of generally stable and unreactive 1,2,3-triazoles: the weakened N1–N2 bond in 1-sulfonyl derivatives facilitates their ring-chain isomerism, which leads to the formation of diazoimines, and subsequent decomposition to the transition metal stabilized carbenes .
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,3-triazole derivatives have been widely explored in pharmaceutical research due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, and viruses . They have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
1,2,3-triazoles are known to interact with various biological targets through different types of interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . These interactions can lead to changes in the biological activity of the target molecules.
Biochemical Pathways
1,2,3-triazoles and their derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazole-based scaffolds are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their ability to interact with biomolecular targets and their stability against metabolic degradation .
Result of Action
1,2,3-triazoles and their derivatives are known to exhibit a wide range of biological activities, including anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
It’s worth noting that the biological activity of 1,2,3-triazoles can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Vorteile Und Einschränkungen Für Laborexperimente
TESB has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and is stable under a wide range of conditions. However, TESB has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on TESB. In medicine, further studies are needed to determine the potential of TESB as an anti-cancer agent and its mechanism of action. In agriculture, further studies are needed to determine the effectiveness of TESB as a herbicide and its impact on the environment. In material science, further studies are needed to determine the potential of TESB as a building block for the synthesis of functional materials. Overall, TESB has the potential to be a valuable tool for scientific research in various fields.
Synthesemethoden
TESB can be synthesized through a series of chemical reactions involving the condensation of 3-(tert-butyl)-4-ethoxyaniline and benzenesulfonyl chloride, followed by cyclization with sodium azide. The final product is obtained by the reduction of the resulting azide intermediate.
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Recherchen durchgeführt, um detaillierte wissenschaftliche Forschungsanwendungen für die Verbindung „1-((3-(tert-Butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazol“, auch bekannt als „1-(3-tert-Butyl-4-ethoxyphenyl)sulfonylbenzotriazol“, zu finden. Leider ergaben die Recherchen keine spezifischen Informationen zu einzigartigen Anwendungen für diese Verbindung.
Die verfügbare Literatur diskutiert in erster Linie allgemeine Fortschritte in der Synthese und synthetischen Anwendung von 1,2,3-Triazolderivaten , die möglicherweise Verbindungen enthalten, die der von Ihnen gesuchten ähneln. Ohne spezifische Informationen zu der Verbindung selbst kann ich jedoch keine umfassende Analyse wie gewünscht liefern.
Eigenschaften
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-5-24-17-11-10-13(12-14(17)18(2,3)4)25(22,23)21-16-9-7-6-8-15(16)19-20-21/h6-12H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSVOGFBCGKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)



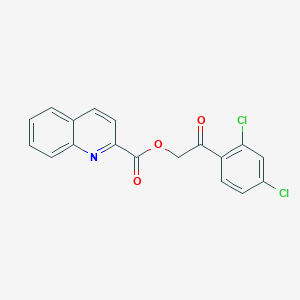
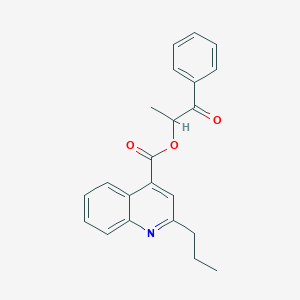
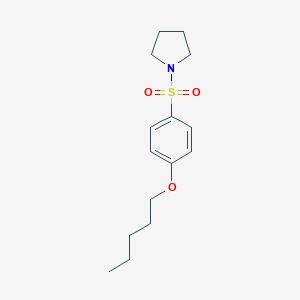
![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)
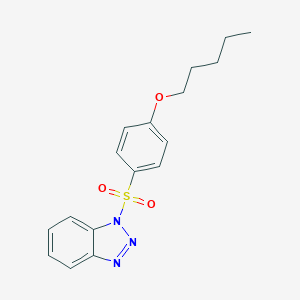
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)
